molecular formula C12H12ClN B13660887 8-Chloro-4-isopropylquinoline

8-Chloro-4-isopropylquinoline

Cat. No.: B13660887
M. Wt: 205.68 g/mol
InChI Key: LYDYOMDUFDTYPG-UHFFFAOYSA-N
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Description

8-Chloro-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-isopropylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by chlorination and alkylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-isopropylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

8-Chloro-4-isopropylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Chloro-4-isopropylquinoline is unique due to the presence of both chlorine and isopropyl groups, which enhance its chemical stability and biological activity. These modifications can lead to improved pharmacokinetic properties and increased efficacy in various applications.

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

8-chloro-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3

InChI Key

LYDYOMDUFDTYPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=C(C2=NC=C1)Cl

Origin of Product

United States

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